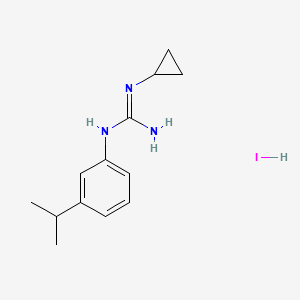
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, also known as CP-94,253, is a potent and selective antagonist of the NMDA receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide is a selective antagonist of the NMDA receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the NMDA receptor, 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide can modulate neuronal excitability and reduce the risk of excitotoxicity and neurodegeneration.
Biochemical and physiological effects:
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of protein kinase C activity, and the reduction of oxidative stress and inflammation in the brain. It has also been shown to enhance the expression of neurotrophic factors, such as BDNF, which play a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its hydrophilic nature and rapid metabolism limit its bioavailability and require the use of high doses and frequent administration.
Orientations Futures
There are several future directions for research on 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, including the development of more potent and selective NMDA receptor antagonists, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide may help to optimize its dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide involves several steps, including the reaction of 2-cyclopropylguanidine with 2,3-dihydro-1H-inden-5-ylcarboxaldehyde, followed by cyclization and subsequent reaction with hydroiodic acid to form the hydroiodide salt of the compound.
Applications De Recherche Scientifique
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.HI/c14-13(15-11-6-7-11)16-12-5-4-9-2-1-3-10(9)8-12;/h4-5,8,11H,1-3,6-7H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFGHAKDMNVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=NC3CC3)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)
![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)